molecular formula C15H9Cl2N B8270853 2,7-Dichloro-3-phenylquinoline CAS No. 59412-14-5

2,7-Dichloro-3-phenylquinoline

Cat. No.: B8270853
CAS No.: 59412-14-5
M. Wt: 274.1 g/mol
InChI Key: VEQGIOOTGPTTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dichloro-3-phenylquinoline is a biochemical compound used for proteomics research . It has a molecular formula of C15H9Cl2N and a molecular weight of 274.14 .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of numerous research studies . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with two chlorine atoms and a phenyl group attached . The exact mass of the molecule is 273.011205 g/mol .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions . The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 274.14 and a molecular formula of C15H9Cl2N . More detailed physical and chemical properties were not found in the retrieved papers.

Future Directions

Quinoline and its derivatives, including 2,7-Dichloro-3-phenylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there is a need for more research to synthesize and investigate new structural prototypes with more effective biological and pharmaceutical activities .

Properties

CAS No.

59412-14-5

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

2,7-dichloro-3-phenylquinoline

InChI

InChI=1S/C15H9Cl2N/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H

InChI Key

VEQGIOOTGPTTAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)Cl

Origin of Product

United States

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